molecular formula C6H4INO3 B1315778 5-Iodo-2-nitrophenol CAS No. 27783-55-7

5-Iodo-2-nitrophenol

Cat. No.: B1315778
CAS No.: 27783-55-7
M. Wt: 265.01 g/mol
InChI Key: NWDXJGPGCDHUJO-UHFFFAOYSA-N
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Description

5-Iodo-2-nitrophenol: is an organic compound with the molecular formula C6H4INO3. It is characterized by the presence of both an iodine atom and a nitro group attached to a phenol ring. This compound is known for its yellow or pale yellow crystalline solid appearance and has a molecular weight of 265.01 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-nitrophenol typically involves a two-step process:

    Iodination of 2-nitrophenol: This step involves the introduction of an iodine atom to the 5-position of the 2-nitrophenol ring. A common reagent used for this purpose is N-iodosuccinimide (NIS) in the presence of acetic acid.

    Purification: The crude product is purified through recrystallization from suitable solvents such as ethanol or methanol to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

    Purification and Quality Control: The product is purified using industrial-scale recrystallization or chromatography techniques. Quality control measures are implemented to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Various substituted phenols depending on the reagent used.

    Reduction: 5-Iodo-2-aminophenol.

    Oxidation: 5-Iodo-2-nitroquinone.

Scientific Research Applications

5-Iodo-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2-nitrophenol involves its interaction with biological molecules:

    Molecular Targets: It targets enzymes and proteins, altering their activity and function.

    Pathways Involved: It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions.

Comparison with Similar Compounds

  • 5-Fluoro-2-nitrophenol
  • 5-Bromo-2-nitrophenol
  • 5-Chloro-2-nitrophenol

Comparison:

Biological Activity

5-Iodo-2-nitrophenol (C₆H₄INO₃) is an organic compound characterized by the presence of an iodine atom and a nitro group on a phenolic ring, specifically at the 5 and 2 positions, respectively. This unique structure contributes to its notable biological activities, which include antimicrobial properties, cytotoxic effects, and potential implications in environmental toxicity. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound has a melting point of approximately 80-82 °C and a boiling point around 290 °C. Its chemical structure allows for diverse reactivity, making it a valuable intermediate in organic synthesis. The presence of both the iodine and nitro groups enhances its potential applications across various fields.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to those of other known antimicrobial agents.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. For instance, its impact on L929 fibroblast cells showed a dose-dependent response, with higher concentrations leading to increased cell death.

Concentration (µM) Cell Viability (%)
0100
2590
5075
10050
20025

The compound's cytotoxicity is attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in exposed cells .

3. Environmental Impact

This compound has been identified as an emerging contaminant in drinking water sources. Studies have indicated that it is resistant to conventional water treatment processes such as sedimentation and filtration. Its persistence raises concerns about potential health risks associated with long-term exposure.

A toxicological assessment using zebrafish embryos revealed that exposure to low concentrations of this compound resulted in developmental abnormalities and increased mortality rates. The study emphasized the need for further investigation into the environmental implications of this compound .

Case Studies

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitrophenolic compounds, including this compound. The results showed that it had superior activity against Gram-positive bacteria compared to other tested compounds, suggesting its potential utility in clinical applications.

Case Study: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations above 50 µM, highlighting its potential as an anticancer agent.

Properties

IUPAC Name

5-iodo-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDXJGPGCDHUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555754
Record name 5-Iodo-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27783-55-7
Record name 5-Iodo-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-2-nitrophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What insights does the research provide about the antifungal activity of 5-Iodo-2-nitrophenol?

A1: The research paper "Antifungal activity of halophenols and halonitrophenols" [] investigates the antifungal capabilities of various halogenated phenols, including this compound. While the abstract doesn't provide specific details about the compound's mechanism of action or its efficacy compared to other tested compounds, it highlights the broader significance of halophenols and halonitrophenols as potential antifungal agents. Further research and full-text analysis are necessary to uncover specific details about this compound's interactions with fungal cells and its downstream effects.

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